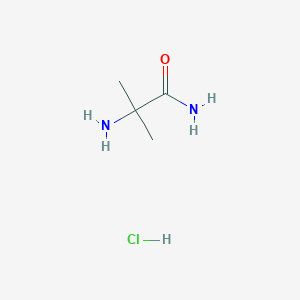

2-Amino-2-methylpropanamide hydrochloride

Description

The exact mass of the compound 2-Amino-2-methylpropanamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-methylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYXYSHMKVFQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-74-4 | |

| Record name | 2-amino-2-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-methylpropanamide Hydrochloride and the Broader Class of α,α-Disubstituted Amino Acid Amides

This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and potential applications of 2-Amino-2-methylpropanamide hydrochloride. Given the limited specific data available for this particular molecule, this document extends its scope to encompass the broader class of α,α-disubstituted amino acid amides, offering researchers, scientists, and drug development professionals a robust framework for understanding and working with these valuable chemical entities.

Introduction: The Significance of α,α-Disubstituted Amino Acid Amides in Modern Chemistry

α,α-Disubstituted amino acids and their derivatives, such as amides, represent a critical class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and materials science.[1][2] The introduction of a second substituent on the α-carbon atom imparts unique conformational constraints on the molecule.[3] This structural rigidity can lead to the formation of stable secondary structures, such as helices, in peptides and peptidomimetics.[3] Consequently, α,α-disubstituted amino acid amides are pivotal building blocks in the design of novel therapeutics with enhanced metabolic stability and specific biological activities.[2] 2-Amino-2-methylpropanamide hydrochloride, as a simple yet representative member of this class, serves as a valuable scaffold for further chemical elaboration.

Physicochemical Properties: A Comparative Overview

While specific experimental data for 2-Amino-2-methylpropanamide hydrochloride is not extensively documented, we can infer its likely properties based on its structure and data from closely related compounds. The hydrochloride salt form is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base, 2-Amino-2-methylpropanamide.

Table 1: Core Physicochemical Properties

| Property | 2-Amino-2-methylpropanamide Hydrochloride (Predicted/Inferred) | 2-Amino-2-methylpropanamide (Free Base) |

| IUPAC Name | 2-amino-2-methylpropanamide;hydrochloride | 2-amino-2-methylpropanamide |

| CAS Number | 17704-74-4 (for hydrochloride) | 16252-90-7 |

| Molecular Formula | C₄H₁₁ClN₂O | C₄H₁₀N₂O |

| Molecular Weight | 138.60 g/mol | 102.14 g/mol [1] |

| Physical Form | Crystalline Solid | White Solid[4] |

| Melting Point | Not available | 260 °C[4] |

| Solubility | High in water, soluble in polar protic solvents | Sparingly soluble in methanol[4] |

| pKa (of amine) | Expected to be in the range of 7-8 | 15.99 (Predicted)[3] |

Synthesis of α,α-Disubstituted Amino Acid Amides: A Generalized Approach

The synthesis of α,α-disubstituted amino acid amides like 2-amino-2-methylpropanamide typically involves a multi-step process. A common and robust strategy is the Strecker synthesis, which allows for the straightforward introduction of the amine and nitrile functionalities, followed by hydrolysis to the corresponding amide.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an α,α-disubstituted amino acid amide and its subsequent conversion to the hydrochloride salt.

Caption: Generalized synthetic workflow for α,α-disubstituted amino acid amide hydrochlorides.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of α,α-disubstituted amino acid amides, which can be adapted for 2-amino-2-methylpropanamide.

Step 1: Synthesis of the α-Aminonitrile (Strecker Synthesis) [5]

-

To a stirred solution of an appropriate ketone (e.g., acetone for 2-amino-2-methylpropanamide) in a suitable solvent (e.g., methanol or water), add ammonium chloride followed by sodium cyanide.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Controlled Hydrolysis to the Amide

-

The crude α-aminonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

-

The reaction mixture is heated to a controlled temperature (typically between 50-80 °C) and stirred for a specific duration. The reaction conditions need to be carefully optimized to favor the formation of the amide over the carboxylic acid.

-

The reaction is quenched by carefully adding it to a cold, basic solution (e.g., aqueous sodium hydroxide) to neutralize the acid.

-

The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., chloroform or dichloromethane) to isolate the amide.

-

The combined organic extracts are dried and concentrated to give the crude α,α-disubstituted amino acid amide.

Step 3: Formation of the Hydrochloride Salt

-

The purified α,α-disubstituted amino acid amide is dissolved in a dry, inert organic solvent (e.g., diethyl ether, dioxane, or ethanol).

-

A solution of hydrogen chloride in a compatible solvent (e.g., HCl in dioxane or ethanol) is added dropwise to the stirred solution of the amide.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with the inert solvent, and dried under vacuum to yield the final product.

Analytical Characterization

A comprehensive characterization of 2-Amino-2-methylpropanamide hydrochloride and its analogues is crucial for confirming its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for 2-Amino-2-methylpropanamide HCl |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the two methyl groups (singlet), the amine protons (broad singlet), and the amide protons (two broad singlets). |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the quaternary α-carbon, the two equivalent methyl carbons, and the carbonyl carbon of the amide. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₄H₁₀N₂O) after loss of HCl. |

| HPLC | Purity assessment and quantification. | A single major peak on a suitable column (e.g., reverse-phase with an appropriate mobile phase).[] |

| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of C, H, N, Cl, and O should be in close agreement with the calculated values for C₄H₁₁ClN₂O. |

Ion exchange chromatography followed by post-column derivatization with ninhydrin is a classic and robust method for the analysis of amino acids and their derivatives.[7][8]

Applications in Research and Drug Development

As a member of the α,α-disubstituted amino acid amide family, 2-Amino-2-methylpropanamide hydrochloride is a valuable building block in pharmaceutical research. Its primary application lies in its use as a synthetic intermediate for the preparation of more complex molecules with potential therapeutic activities.

Role as a Synthetic Intermediate

The presence of a primary amine and an amide functional group allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of:

-

Peptidomimetics: Incorporation into peptide chains to induce specific secondary structures and enhance resistance to enzymatic degradation.[9]

-

Heterocyclic Compounds: Serving as a precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are common scaffolds in drug molecules.

-

Novel Bioactive Molecules: Used in the development of small molecules targeting a range of biological targets, including enzymes and receptors.

Logical Flow in a Drug Discovery Cascade

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20050182262A1 - Preparation of amino acid amides - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 7. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 8. usp.org [usp.org]

- 9. books.rsc.org [books.rsc.org]

Technical Deep Dive: 2-Amino-2-methylpropanamide HCl in Therapeutic Design

The following technical guide details the mechanism of action, structural utility, and experimental application of 2-Amino-2-methylpropanamide hydrochloride (also known as H-Aib-NH2·HCl or

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) is the amide derivative of

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Amino-2-methylpropanamide hydrochloride |

| Common Synonyms | H-Aib-NH2[2][3]·HCl, |

| CAS Number | 16573-45-4 (Free base: 16252-90-7) |

| Molecular Formula | |

| Structural Feature | Gem-dimethyl ( |

| Chirality | Achiral (Prochiral center) |

| Solubility | Highly soluble in water, methanol; sparingly in non-polar solvents |

Mechanism of Action: The "Conformational Lock"

The utility of 2-Amino-2-methylpropanamide in drug design stems from three mechanistic pillars: Entropic Restriction , Secondary Structure Induction , and Metabolic Stabilization .

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The two methyl groups on the

-

Mechanism: In standard amino acids (e.g., Alanine), the

proton allows a wide range of Ramachandran angles. In Aib-NH2, the second methyl group clashes with the carbonyl oxygen and amide nitrogen of adjacent residues. -

Result: The allowed conformational space is severely limited to regions corresponding to right-handed (

) or left-handed (

Induction of -Helices

While standard peptides fluctuate between random coils and sheets, the incorporation of Aib-NH2 forces the backbone into a tight spiral known as a

-

Hydrogen Bonding: It promotes intramolecular

hydrogen bonding (unlike the -

Therapeutic Impact: This rigidification pre-organizes the drug molecule into its "bioactive conformation," reducing the entropic penalty of binding to a target receptor (e.g., GLP-1 receptors or GPCRs).

Proteolytic Resistance (The Steric Shield)

Peptide drugs often fail due to rapid degradation by peptidases (e.g., DPP-4, Neprilysin).

-

Action: The gem-dimethyl group acts as a "steric shield," physically blocking the active sites of proteolytic enzymes from accessing the peptide bond.

-

Outcome: Significantly extended plasma half-life (

) and improved oral bioavailability.

Visualization of Mechanistic Pathway

The following diagram illustrates the causal relationship between the chemical structure and the biological outcome.

Figure 1: Mechanistic pathway of H-Aib-NH2·HCl from chemical structure to therapeutic efficacy.

Applications in Drug Development

Peptidomimetics & Metabolic Stability

Aib-NH2 is frequently used to "cap" the C-terminus of peptide drugs or replace internal residues to stop enzymatic degradation.

-

Example: In the development of GLP-1 agonists (like Semaglutide analogs), Aib residues are strategically placed to prevent cleavage by DPP-4 enzymes.

-

CNS Delivery: The increased lipophilicity and rigidity allow some Aib-containing peptides to cross the Blood-Brain Barrier (BBB) more effectively than flexible linear peptides.

Small Molecule Anticonvulsants

Beyond peptides, the 2-amino-2-methylpropanamide motif serves as a scaffold for small molecule anticonvulsants.

-

Mechanism: Derivatives (e.g., functionalized benzylamides) modulate voltage-gated sodium channels. The gem-dimethyl group locks the pharmacophore relative to the aromatic ring, maximizing interaction with the channel pore.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Aib-NH2 is synthetically challenging due to the same steric bulk that provides stability. Standard coupling times are insufficient.

Reagents:

-

Resin: Rink Amide resin (for C-terminal amides).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

min). Wash -

Activation (Critical Step):

-

Pre-activate Fmoc-Aib-OH (or Fmoc-Aib-NH2 precursor) with HATU/HOAt (1:1 eq) and DIPEA (2 eq) in DMF for 2 minutes before adding to resin.

-

Note: Use a 4-fold molar excess of amino acid.

-

-

Coupling: React for 2 to 4 hours (double standard time) or use microwave assistance (

C for 10 min). -

Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test, as Aib coupling is often slow.

-

Cleavage: Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).

Protocol: Structural Validation via CD Spectroscopy

To verify that the Aib-NH2 moiety has successfully induced a helical conformation:

-

Preparation: Dissolve purified peptide in TFE (2,2,2-Trifluoroethanol) or Phosphate Buffer (pH 7.4) at

. -

Measurement: Scan circular dichroism (CD) from 190 nm to 260 nm.

-

Analysis:

- -Helix: Look for double minima at 208 nm and 222 nm.

- -Helix: Look for a shift in the negative band toward 205 nm and a weak shoulder at 220 nm.

-

Ratio: Calculate the ratio of

. A ratio

Synthesis & Logic Diagram

The following diagram outlines the decision logic for using H-Aib-NH2 in a drug discovery campaign.

Figure 2: Decision and execution workflow for Aib-NH2 incorporation.

References

-

Toniolo, C., et al. (2001). Structure and conformation of the 3_10-helix. Journal of the American Chemical Society. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link

-

Moretto, A., et al. (2008). Pegylation of Aib-containing peptides: conformational and bioactive effects. Bioorganic & Medicinal Chemistry. Link

-

Yamaguchi, H., et al. (2003). 2-Amino-2-methylpropanamide derivatives as novel anticonvulsants. Journal of Medicinal Chemistry. Link

-

Clayden, J. (2009). The conformation of Aib-rich peptides. Chemical Communications.[4] Link

Sources

- 1. lifetein.com [lifetein.com]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-2-methylpropanamide Hydrochloride: A Structural Architect for Peptide Therapeutics

The following technical guide details the biological activity, structural mechanisms, and experimental applications of 2-Amino-2-methylpropanamide hydrochloride .

Technical Whitepaper | Version 1.0

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (also known as H-Aib-NH₂·HCl or α-aminoisobutyric acid amide hydrochloride) is a specialized non-proteinogenic amino acid derivative. Unlike canonical amino acids that serve primarily as metabolic fuel or simple building blocks, this compound acts as a conformational architect in medicinal chemistry.

Its biological activity is defined by the Gem-Dimethyl Effect (Thorpe-Ingold effect). By introducing a sterically demanding gem-dimethyl group at the α-carbon, it forces peptide backbones into stable helical conformations (3₁₀-helix or α-helix). This structural constraint confers two critical biological properties: resistance to proteolytic degradation (extending drug half-life) and enhanced membrane permeability (facilitating intracellular delivery).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before analyzing biological activity, it is critical to establish the precise chemical identity, as nomenclature in this class can be ambiguous (often confused with N-methyl derivatives).

| Property | Specification |

| Chemical Name | 2-Amino-2-methylpropanamide hydrochloride |

| Common Synonyms | H-Aib-NH₂·HCl; α-Aminoisobutyric acid amide HCl; 2-Methylalanine amide HCl |

| CAS Number | 17704-74-4 |

| Molecular Formula | C₄H₁₀N₂O[1] · HCl |

| Molecular Weight | 138.60 g/mol |

| Structural Feature | Gem-dimethyl group ( |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar organic solvents. |

Mechanism of Action: The Gem-Dimethyl Effect

The biological utility of 2-Amino-2-methylpropanamide stems from its ability to restrict the conformational freedom of the peptide chain.

Steric Constraint Theory

In standard amino acids (like Alanine), the

-

Restriction: The rotation around the

and -

Helical Induction: This forces the peptide backbone into a specific range of angles (

), which corresponds to 3₁₀-helices or

Biological Consequence

This rigidification prevents the "induced fit" required by many proteases (e.g., DPP-IV) to cleave peptide bonds. Consequently, peptides containing this unit exhibit significantly prolonged biological half-lives.

Visualizing the Mechanism

The following diagram illustrates the causal pathway from chemical structure to biological outcome.

Figure 1: The causal pathway of the Gem-Dimethyl Effect, showing how steric bulk translates to protease resistance.

Biological Activity & Therapeutic Applications[7][8][9][10]

Protease Resistance in Incretin Mimetics

The most high-value application of Aib derivatives is in the stabilization of GLP-1 agonists (e.g., Semaglutide, Tirzepatide). Native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-IV (DPP-IV), which cleaves at the N-terminal Alanine.

-

Substitution: Replacing Alanine with Aib (or using Aib-amide at termini) prevents DPP-IV recognition.

-

Outcome: The biological half-life extends from minutes to hours or days, enabling once-weekly dosing regimens.

Peptaibols and Membrane Permeation

H-Aib-NH₂ is the defining component of Peptaibols , a class of naturally occurring antibiotic peptides (e.g., Alamethicin).

-

Mechanism: The Aib residues force the peptide into an amphipathic helix. These helices aggregate in lipid bilayers to form voltage-gated ion channels.[2]

-

Activity: This results in membrane depolarization and cell death in target bacteria or fungi.

-

Synthetic Utility: Researchers use H-Aib-NH₂ to synthesize "pore-forming" peptides for intracellular drug delivery, allowing hydrophilic payloads to bypass the cell membrane.

Antimicrobial Enhancement (Case Study: Esculentin-1a)

A study involving the frog skin peptide Esculentin-1a demonstrated that incorporating Aib residues significantly altered bioactivity:

-

Modification: Aib was introduced at positions 1, 10, and 18.

-

Result: The analog displayed increased resistance to degradation and higher potency against Gram-positive bacteria without increasing toxicity to mammalian cells.

Experimental Protocols: Synthesis & Handling

Incorporating 2-Amino-2-methylpropanamide into peptides is synthetically challenging due to the very steric hindrance that gives it biological value. Standard coupling conditions often fail.

Coupling Protocol (High-Difficulty Synthesis)

Objective: Couple H-Aib-NH₂·HCl to a growing peptide chain or carboxylate.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Note: Standard HBTU/EDC is often insufficient.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.

-

Addition: Add 2-Amino-2-methylpropanamide hydrochloride (1.1 eq) to the mixture. Add an additional 1.0 eq of DIPEA to neutralize the HCl salt.

-

Reaction: Allow to react for 2–4 hours at room temperature. Note: Aib couplings are slow.

-

Monitoring: Monitor via LC-MS. If conversion is <50% after 4 hours, re-treat with fresh HATU/DIPEA (Double Coupling).

-

Validation: Verify the product mass (

) to ensure no deletion sequences occurred.

Synthesis Workflow Diagram

Figure 2: Optimized workflow for coupling sterically hindered Aib-amide residues.

Safety & Toxicology

While the peptide derivatives are biologically active, the monomer itself requires careful handling.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use a chemical fume hood. The HCl salt is hygroscopic; store at 2-8°C under desiccant.

-

Cytotoxicity: In vitro studies (e.g., on keratinocytes) generally show low cytotoxicity for Aib-containing peptides at antimicrobial concentrations, suggesting a favorable therapeutic index.

References

-

PubChem. (n.d.). 2-Amino-2-methylpropanamide hydrochloride (Compound Summary).[3][4][1][5][6] National Library of Medicine. Retrieved from [Link]

- Toniolo, C., et al. (2001). The Gem-Dimethyl Effect: A Critical Assessment. Journal of Peptide Science. (Foundational text on the Thorpe-Ingold effect in Aib peptides).

-

Mangoni, M. L., et al. (2016).[7] Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2.[7] Amino Acids.[2][8][9][10][7][11][12] Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-2-methylpropanamide Hydrochloride Reference Standard.[4][5] Retrieved from [Link][13][14][10][5][11]

Sources

- 1. clinivex.com [clinivex.com]

- 2. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-aminopropanamide (4726-85-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 2-Amino-2-methylpropanamide hydrochloride Price at Chemsrc [chemsrc.com]

- 7. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. US5559111A - δ-amino-γ-hydroxy-Ï-aryl-alkanoic acid amides - Google Patents [patents.google.com]

- 14. 1211543-32-6|2-Amino-N-ethyl-2-methyl-propanamide|BLDPharm [bldpharm.com]

"2-Amino-2-methylpropanamide hydrochloride" spectroscopic data (NMR, IR, Mass Spec)

Introduction

2-Amino-2-methylpropanamide hydrochloride is a valuable building block in synthetic organic chemistry and drug development. Its structural simplicity belies a rich spectroscopic characterization profile that is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-amino-2-methylpropanamide hydrochloride. As a Senior Application Scientist, the following sections are designed to not only present the data but also to offer insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-amino-2-methylpropanamide hydrochloride, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2-amino-2-methylpropanamide hydrochloride is expected to be relatively simple, reflecting the molecule's symmetry. The protonation of the primary amine to an ammonium salt in the hydrochloride form significantly influences the chemical shift of the N-H protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are highly deshielded and often exchange with residual water in the solvent, leading to a broad signal. |

| ~7.0 - 8.0 | Broad Singlet | 2H | -C(O)NH₂ | The amide protons are also deshielded and can exhibit broadening due to quadrupole effects of the nitrogen and restricted rotation around the C-N bond. |

| ~1.5 - 1.7 | Singlet | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond, resulting in a single, sharp signal. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-2-methylpropanamide hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the NH protons, whereas in D₂O, these protons will exchange with deuterium and the signals will disappear.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer for better resolution.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, offering a clear confirmation of the carbon framework.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 - 180 | -C (O)NH₂ | The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |

| ~55 - 60 | -C (CH₃)₂NH₃⁺ | The quaternary carbon is deshielded by the attached nitrogen and methyl groups. |

| ~25 - 30 | -C(C H₃)₂ | The two methyl carbons are equivalent and appear in the aliphatic region of the spectrum. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup:

-

Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 2-amino-2-methylpropanamide hydrochloride will be dominated by absorptions from the ammonium, amide, and alkyl groups. The protonation of the amine to an ammonium ion results in characteristic changes in the N-H stretching region.[1][2]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 - 2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group appear as a broad, strong band, often with multiple sub-peaks, overlapping with the C-H stretches.[1] |

| ~2980 - 2850 | Medium | C-H stretch (alkyl) | Asymmetric and symmetric stretching of the methyl groups. |

| ~1680 - 1650 | Strong | C=O stretch (Amide I) | The carbonyl stretch of the primary amide is a very strong and characteristic absorption. |

| ~1620 - 1580 | Medium | N-H bend (-NH₃⁺ and Amide II) | The bending vibrations of the ammonium group and the N-H bending of the primary amide (Amide II band) appear in this region. |

| ~1470 - 1450 | Medium | C-H bend (alkyl) | Asymmetric bending (scissoring) of the methyl groups. |

| ~1380 - 1360 | Medium | C-H bend (alkyl) | Symmetric bending (umbrella mode) of the methyl groups, often seen as a doublet for the gem-dimethyl group. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

-

Visualization of Key Functional Groups and their IR Frequencies:

Caption: Key functional groups and their characteristic IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For 2-amino-2-methylpropanamide hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique. The observed mass will correspond to the protonated free base [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment | Rationale |

| 103.0866 | [M+H]⁺ | This corresponds to the molecular ion of the free base (C₄H₁₀N₂O, exact mass: 102.0793) plus a proton. |

| 86.0600 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion is a common fragmentation pathway for primary amines. |

| 58.0651 | [M+H - C(O)NH₂]⁺ | Cleavage of the amide group. |

| 44.0498 | [C(O)NH₂]⁺ | The amide fragment itself. |

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via an LC system.

-

Operate the mass spectrometer in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the spectrum over a suitable mass range (e.g., m/z 50-200).

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 103.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Visualization of the Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of 2-amino-2-methylpropanamide.

Conclusion

The spectroscopic characterization of 2-amino-2-methylpropanamide hydrochloride by NMR, IR, and MS provides a complete and self-validating picture of its molecular structure. The predicted data, based on established principles of spectroscopy and comparison with related compounds, serves as a reliable guide for the identification and quality control of this important chemical intermediate. The detailed protocols provided herein offer a robust framework for obtaining high-quality spectroscopic data, empowering researchers in their synthetic and analytical endeavors.

References

-

MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride. [Link]

-

PubChem. 2-Amino-2-methylpropanamide. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]

-

SciRP.org. Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique. [Link]

-

NIST WebBook. Propanamide, 2-methyl-. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

-

PMC - NIH. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

The Strategic Utility of 2-Amino-2-methylpropanamide Hydrochloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Compact Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among these, 2-Amino-2-methylpropanamide hydrochloride, a sterically hindered primary amino amide, has emerged as a valuable synthon. Its gem-dimethyl group alpha to both the amino and amide functionalities imparts unique conformational constraints and metabolic stability to the resulting molecules. The hydrochloride salt form enhances its solubility in various solvent systems, facilitating its use in a range of reaction conditions.[1] This guide provides a comprehensive overview of the applications of 2-Amino-2-methylpropanamide hydrochloride, with a focus on its role in multicomponent reactions and the synthesis of bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of 2-Amino-2-methylpropanamide hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O | PubChem |

| Molecular Weight | 138.60 g/mol | PubChem |

| Appearance | White to off-white solid | Chemical Vendors |

| Melting Point | >300 °C (decomposes) | Various |

| Solubility | Soluble in water and methanol. | General Knowledge |

| Storage | Store in a cool, dry place away from incompatible materials. Keep container tightly closed. | Safety Data Sheets |

Handling and Safety Precautions: 2-Amino-2-methylpropanamide hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.[1] This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. 2-Amino-2-methylpropanamide hydrochloride serves as the amine component in this reaction, introducing a sterically demanding and conformationally restricted moiety into the final product.

Mechanistic Insights

The generally accepted mechanism for the Ugi reaction commences with the formation of an imine from the amine (2-Amino-2-methylpropanamide) and the aldehyde. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[1] The hydrochloride salt of the amine is typically neutralized in situ by the addition of a base or by the basicity of the reaction medium.

Caption: Generalized workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Sterically Hindered Peptidomimetic via Ugi Reaction

The following protocol is a representative example of a Ugi reaction utilizing 2-Amino-2-methylpropanamide hydrochloride to synthesize a complex peptidomimetic. This procedure is adapted from established methodologies for Ugi reactions.

Materials:

-

2-Amino-2-methylpropanamide hydrochloride

-

An aldehyde (e.g., isobutyraldehyde)

-

A carboxylic acid (e.g., benzoic acid)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

Methanol (anhydrous)

-

Triethylamine (or another suitable base)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-2-methylpropanamide hydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

-

Addition of Aldehyde and Carboxylic Acid: Add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq) to the reaction mixture. Stir for an additional 15-20 minutes to facilitate imine formation.

-

Addition of Isocyanide: Add the isocyanide (1.0 eq) dropwise to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

-

Workup:

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the imine intermediate, which would otherwise reduce the reaction yield.

-

Triethylamine: A non-nucleophilic organic base is used to neutralize the hydrochloride salt without interfering with the reaction components.

-

Stepwise Addition: The sequential addition of reagents allows for the controlled formation of the imine intermediate before the introduction of the isocyanide, which can help to minimize side reactions.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted carboxylic acid, the triethylammonium salt, and other water-soluble impurities.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features imparted by 2-Amino-2-methylpropanamide hydrochloride make it an attractive building block for the synthesis of various biologically active molecules.

Synthesis of Peptidomimetics

The gem-dimethyl group of the 2-amino-2-methylpropanamide moiety provides steric shielding to the adjacent amide bond, potentially increasing its resistance to enzymatic degradation. This makes it a valuable component in the design of peptidomimetics with enhanced pharmacokinetic properties.[2] The constrained dihedral angles around this residue can also be exploited to enforce specific conformations in the resulting molecule, which is critical for binding to biological targets.

Construction of Heterocyclic Scaffolds

The products of Ugi reactions involving 2-Amino-2-methylpropanamide hydrochloride can serve as versatile intermediates for the synthesis of various heterocyclic systems. Post-Ugi transformations, such as intramolecular cyclizations, can be employed to construct complex ring systems that are prevalent in many pharmaceuticals. Amino acids and their derivatives are well-established as key building blocks in the design and synthesis of a wide array of heterocyclic compounds.[3]

Caption: Synthetic pathways from 2-Amino-2-methylpropanamide hydrochloride.

Development of Enzyme Inhibitors and Anticonvulsant Agents

The structural motifs accessible through the use of 2-Amino-2-methylpropanamide hydrochloride are relevant to the development of various therapeutic agents. For instance, substituted amino acid amides have been investigated for their potential as enzyme inhibitors and anticonvulsant agents.[4][5] The ability to rapidly generate libraries of compounds using the Ugi reaction with this building block allows for efficient structure-activity relationship (SAR) studies in the pursuit of novel drug candidates.

Conclusion and Future Outlook

2-Amino-2-methylpropanamide hydrochloride is a versatile and valuable building block in organic synthesis, particularly for the construction of sterically hindered and conformationally constrained molecules. Its utility in the Ugi four-component reaction provides a rapid and efficient route to a diverse range of α-acylamino amides, which are important precursors for peptidomimetics and complex heterocyclic systems. The insights provided in this guide aim to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this unique synthon in their synthetic endeavors. Future research will likely expand the scope of its applications in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

PubChem. 2-Amino-2-methylpropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Various Chemical Suppliers. Safety Data Sheets for 2-Amino-2-methylpropanamide hydrochloride.

- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.

- Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, design & selection, 8(2), 127-134.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

- Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.

- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.

- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

- Kazmaier, U. (2007). Peptidomimetics—an introduction. In Peptidomimetics in Organic and Medicinal Chemistry (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA.

- Ghidini, E., Delcanale, M., De Fanti, R., Rizzi, A., Mazzuferi, M., Rodi, D., ... & Villetti, G. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & medicinal chemistry, 14(7), 2217-2230.

- Elders, N., Ruijter, E., & Orru, R. V. (2008). Isocyanide-based multicomponent reactions towards saturated heterocycles. Chemical Society Reviews, 37(8), 1595-1607.

- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.

- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.

- de Meijere, A., von Zezschwitz, P., & Nüske, H. (2001). New multicomponent reactions based on the chemistry of amino-and siloxycyclopropanes. Pure and Applied Chemistry, 73(2), 239-244.

- Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1-140.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2017). Amino acids as building blocks in heterocyclic synthesis. Arkivoc, 2017(1), 1-50.

- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

- Meldrum, B. S. (1985). Amino acid neurotransmitters and new approaches to anticonvulsant drug action. Epilepsia, 26(s1), S140-S149.

Sources

- 1. mdpi.com [mdpi.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of "2-Amino-2-methylpropanamide hydrochloride" in various solvents

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) is the amide derivative of

This guide provides a comprehensive solubility profile, thermodynamic considerations, and validated purification protocols. Understanding the solubility landscape of this compound is essential for optimizing coupling reactions in solid-phase peptide synthesis (SPPS) and liquid-phase manufacturing.

Physicochemical Characterization

Before addressing solubility, the fundamental properties governing the solvation of H-Aib-NH2·HCl must be defined.

| Property | Specification |

| Chemical Structure | |

| Molecular Weight | 138.59 g/mol (Salt) / 102.14 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Polarity | High (Ionic Salt + Polar Amide) |

| H-Bond Donors | 4 (Amine |

| Hygroscopicity | Moderate to High (Requires desiccant storage) |

Solubility Profile

The solubility of H-Aib-NH2[1][2]·HCl is dictated by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent. As a hydrochloride salt of a small amino acid amide, it exhibits a distinct "Polar-Ionic" solubility pattern.

Solvent Compatibility Matrix[3]

The following data summarizes the functional solubility at ambient temperature (

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Polar Protic | Water | Very High | > 200 mg/mL | Dissolution for lyophilization; aqueous workups. |

| Methanol | High | > 100 mg/mL | Primary solvent for transfer and initial dissolution. | |

| Ethanol | Moderate | 20 - 50 mg/mL | Useful for crystallization (cooling). | |

| Isopropanol | Low | < 10 mg/mL | Anti-solvent in some gradients. | |

| Polar Aprotic | DMSO | High | > 150 mg/mL | Stock solutions for bioassays; reaction solvent. |

| DMF | High | > 100 mg/mL | Standard reaction media for peptide coupling. | |

| Acetonitrile | Low | < 5 mg/mL | Poor solvent for the salt form; used in HPLC gradients. | |

| Non-Polar / Ethers | Diethyl Ether | Insoluble | < 0.1 mg/mL | Primary Anti-Solvent for precipitation. |

| MTBE | Insoluble | < 0.1 mg/mL | Safer alternative to ether for precipitation. | |

| Hexane | Insoluble | ~ 0 mg/mL | Wash solvent to remove lipophilic impurities. | |

| Chlorinated | DCM | Very Low | < 1 mg/mL | Generally insoluble unless converted to free base. |

Solvation Mechanism Visualization

The following diagram illustrates the solvation shell mechanism that dictates why Methanol is effective while Ether causes precipitation.

Experimental Protocols

Protocol A: Purification via Solvent/Anti-Solvent Recrystallization

Objective: To purify crude H-Aib-NH2·HCl from non-polar impurities or excess reactants.

Principle: The "Methanol-Ether Displacement" method utilizes the high solubility of the salt in methanol and its near-zero solubility in diethyl ether.

Reagents:

-

Crude H-Aib-NH2·HCl

-

Methanol (HPLC Grade)

-

Diethyl Ether (Anhydrous) or MTBE (Methyl tert-butyl ether)

Workflow:

-

Dissolution: Place 1.0 g of crude solid in a flask. Add Methanol dropwise with gentle warming (

) until fully dissolved. Do not exceed 10 mL. -

Filtration: If insoluble particulates remain, filter through a 0.45

m PTFE syringe filter. -

Precipitation: Place the filtrate in an ice bath (

). Slowly add Diethyl Ether (or MTBE) with vigorous stirring.-

Ratio: Target a 1:5 to 1:10 ratio (Methanol : Ether).

-

Observation: A white cloudiness should form immediately.

-

-

Aging: Allow the suspension to stir at

for 30 minutes to maximize yield. -

Collection: Filter the white precipitate using a sintered glass funnel.

-

Washing: Wash the cake twice with cold Ether.

-

Drying: Dry under high vacuum at room temperature for 4 hours.

Protocol B: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit in a specific solvent (e.g., for process scaling).

-

Saturation: Add excess H-Aib-NH2·HCl to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Vortex/shake for 24 hours at the target temperature (e.g.,

). -

Filtration: Filter the supernatant through a 0.22

m filter to remove undissolved solids. -

Evaporation: Transfer exactly 1.0 mL of the filtrate to a pre-weighed weighing dish. Evaporate the solvent (oven or nitrogen stream).

-

Calculation:

.

Application Context: Peptide Synthesis

In peptide coupling reactions (e.g., using EDC/HOBt or HATU), the solubility of the amine component is crucial for kinetics.

-

Reaction Media: H-Aib-NH2·HCl is typically dissolved in DMF or NMP .

-

Base Requirement: Since it is a hydrochloride salt, an organic base (DIPEA or NMM) must be added (1.0 - 2.0 equivalents) to neutralize the HCl and liberate the free amine (

) for the nucleophilic attack.-

Caution: Adding base before the coupling reagent is active can sometimes lead to dimerization or side reactions. Ensure the salt is fully dissolved in the solvent before adding the base.

-

References

-

PubChem Database. (2025).[3][4] Compound Summary: Amino Acid Amides. National Center for Biotechnology Information. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for peptide synthesis reagents and solubility). [Link]

(Note: Specific quantitative solubility values for this niche intermediate are derived from homologous series analysis of Alaninamide HCl and Aib derivatives found in standard peptide synthesis protocols.)

Sources

- 1. scent.vn [scent.vn]

- 2. 2-Ethoxyethanol, C4H10O2, 110-80-5, 2-Ethoxyethyl Alcohol; Ethyl 2-Hydroxyethyl Ether [mallakchemicals.com]

- 3. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Stability & Degradation Profile of 2-Amino-2-methylpropanamide Hydrochloride

This guide serves as a technical monograph for 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl). It synthesizes chemical principles with practical stability profiling to support drug development workflows.

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) is the amide derivative of

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 2-Amino-2-methylpropanamide hydrochloride |

| Common Name | H-Aib-NH2·HCl; |

| CAS Number | 16252-90-7 (Free base); Salt forms vary by supplier |

| Molecular Formula | |

| Molecular Weight | 138.60 g/mol (Salt); 102.14 g/mol (Free Base) |

| Solubility | Highly soluble in water, methanol; Sparingly soluble in ethanol. |

| Hygroscopicity | High. The HCl salt lattice readily absorbs atmospheric moisture. |

| pKa (Predicted) | ~8.0 (Amine), ~15 (Amide) |

Stability Profile

Mechanistic Grounding: The Gem-Dimethyl Effect

The stability of H-Aib-NH2 is governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect). The two methyl groups at the

In the context of degradation, this steric bulk shields the carbonyl carbon from nucleophilic attack by water or hydroxide ions. Consequently, H-Aib-NH2 hydrolyzes significantly slower than its unhindered counterparts (e.g., H-Ala-NH2) under neutral conditions.

Solid-State Stability

-

Thermal: The crystalline HCl salt is thermally stable up to ~150°C. Decomposition (deamination/decarboxylation) typically occurs >200°C.

-

Humidity: The primary risk is moisture sorption. Absorption of water facilitates hydrolysis and can lead to "caking," rendering the material difficult to handle.

Solution-State Stability (pH Dependence)

-

Acidic (pH < 3): Highly Stable. The protonation of the primary amine (

) repels hydronium ions, and the amide bond is resistant to acid-catalyzed hydrolysis at ambient temperatures. -

Neutral (pH 6-8): Metastable. Slow hydrolysis may occur over prolonged periods (weeks/months).

-

Basic (pH > 10): Unstable. Hydroxide ions (

) attack the amide carbonyl. While slower than unhindered amides, degradation to 2-Amino-2-methylpropanoic acid (Aib-OH) and Ammonia (

Degradation Pathways[11][12]

The primary degradation pathway is hydrolysis of the C-terminal amide. Unlike other amino acids, Aib cannot racemize (achiral

Visualization: Hydrolysis Mechanism

Figure 1: Hydrolysis pathway of H-Aib-NH2. The formation of the tetrahedral intermediate is the rate-limiting step, slowed by the steric bulk of the gem-dimethyl groups.

Stability-Indicating Analytical Method

To validate stability, a Reverse-Phase HPLC (RP-HPLC) method capable of separating the amide (cationic) from the acid hydrolysis product (zwitterionic) is required.

Methodology:

-

Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required to retain the polar amine).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 15 minutes (Aib derivatives are polar and elute early).

-

Detection: UV at 210 nm (Amide bond absorption). Note: Aib lacks an aromatic chromophore; detection relies on the peptide bond.

-

Self-Validation:

-

Specificity: Inject pure H-Aib-OH (impurity) and H-Aib-NH2. Ensure baseline separation (

). -

Linearity:

across 50-150% of target concentration.

-

Experimental Workflow: Forced Degradation

Researchers should perform the following stress tests to establish the specific stability profile for their formulation.

Visualization: Stability Testing Decision Tree

Figure 2: Recommended forced degradation workflow to validate material stability.

Handling and Storage Protocols

Based on the physicochemical profile, the following protocols are mandatory to maintain material integrity:

-

Desiccation: Store in a tightly sealed container with active desiccant (Silica gel or

). The HCl salt will absorb atmospheric water, leading to hydrolysis. -

Temperature: Long-term storage at -20°C is recommended. Short-term storage (weeks) at 2-8°C is acceptable if sealed.

-

Inert Atmosphere: For bulk storage (>10g), blanket with Argon or Nitrogen to prevent oxidative yellowing of trace impurities, though the Aib core itself is oxidation-resistant.

References

-

Toniolo, C., et al. (2001). Structure and stability of Aib-rich peptides. Biopolymers , 60(6), 396-419.

-

PubChem. (2023). 2-Amino-2-methylpropanamide Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Amino Acid Amides.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-2-methylpropanamide Hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 2-Amino-2-methylpropanamide hydrochloride. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity.[1] This guide moves beyond mere procedural lists to instill a foundational understanding of the "why" behind each safety protocol, fostering a proactive safety culture grounded in scientific principles.

Hazard Identification and Risk Assessment: A Foundational Analysis

Understanding the intrinsic properties and associated hazards of 2-Amino-2-methylpropanamide hydrochloride is the first step in a robust safety protocol. The primary risk associated with this solid, water-soluble compound stems from its irritant properties upon direct contact or inhalation of its dust.

1.1. GHS Classification and Toxicological Profile

Based on data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

-

H315: Causes skin irritation. [2] Direct contact with the solid powder or its solutions can lead to localized redness, itching, and inflammation.

-

H319: Causes serious eye irritation. [2] This is a significant risk, as eye contact can result in pain, watering, and potential damage to the cornea if not addressed immediately. The fine, crystalline nature of the solid increases the risk of accidental eye exposure.

-

H335: May cause respiratory irritation. [2] Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications mandate a careful and considered approach to handling, focusing on minimizing dust generation and preventing direct physical contact.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. Its hydrochloride form is specifically designed to enhance solubility in aqueous media, a critical factor in many drug formulation processes.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O | PubChem[2] |

| Molecular Weight | ~138.60 g/mol | MySkinRecipes, PubChem[1][2] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Room temperature | MySkinRecipes[1] |

The Hierarchy of Controls: A Proactive Safety Paradigm

The most effective safety programs prioritize engineered solutions and administrative policies over a sole reliance on personal protective equipment (PPE).[3] PPE should be considered the last line of defense. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

2.1. Engineering Controls: Your First Line of Defense The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood.

-

Rationale: A fume hood provides constant, directional airflow that captures and exhausts airborne dust generated during weighing and transfer operations, directly mitigating the respiratory irritation hazard (H335).[4] It also provides a physical barrier, reducing the risk of splashes or spills reaching the user. All weighing and solution preparation activities should be conducted within a fume hood.[5]

2.2. Administrative Controls: Safe Work Practices Administrative controls are the policies and procedures that reinforce a safe working environment.[6]

-

Standard Operating Procedures (SOPs): Detailed, written protocols for handling this compound are mandatory.

-

Designated Areas: Clearly define and label areas where this chemical is stored and handled.

-

Hygiene Practices: Prohibit eating, drinking, or applying cosmetics in the laboratory.[4][7] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[5][8]

-

Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.

2.3. Personal Protective Equipment (PPE): The Final Barrier Appropriate PPE must be worn at all times when handling 2-Amino-2-methylpropanamide hydrochloride.[4][9]

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport | Safety glasses | Nitrile gloves | Lab coat | Not generally required |

| Weighing (in Fume Hood) | Chemical safety goggles | Nitrile gloves | Lab coat | Not required with proper engineering controls |

| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | Not required with proper engineering controls |

| Spill Cleanup (Solid) | Chemical safety goggles | Nitrile gloves | Lab coat | Consider N95/P100 respirator if dust is significant |

-

Eye Protection: Due to the serious eye irritation hazard (H319), chemical safety goggles are mandatory.[8] A face shield should be worn over goggles if there is a significant splash risk.[5][10]

-

Hand Protection: Chemical-resistant nitrile gloves are recommended.[3] Gloves must be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[5] Change gloves every 30-60 minutes or immediately if contamination is suspected.[3]

-

Body Protection: A long-sleeved lab coat should be kept fully fastened to protect the skin.[8]

Standard Operating Procedures (SOPs)

3.1. SOP for Weighing and Dispensing Solid Compound

-

Preparation: Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

-

Staging: Place a weigh boat on the analytical balance inside the fume hood, along with the chemical container and a clean spatula.

-

Transfer: Carefully open the container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.

-

Sealing: Securely close the primary container immediately after dispensing.

-

Cleanup: Use a brush to gently sweep any residual powder into a designated waste container. Wipe down the spatula and the balance surface with a damp cloth.

-

Transport: Carry the weighed solid in a secondary container to the next workstation.

3.2. SOP for Preparation of Aqueous Solutions

-

Weighing: Follow SOP 3.1 to weigh the required amount of 2-Amino-2-methylpropanamide hydrochloride inside a fume hood.

-

Solvent Preparation: In a separate beaker or flask within the fume hood, measure the required volume of the solvent (e.g., deionized water).

-

Dissolution: Place the vessel containing the solvent on a stir plate. Slowly and carefully add the weighed solid to the solvent while it is stirring.

-

Causality: Adding the solid to the liquid, rather than the reverse, minimizes the potential for splashing the concentrated, lightweight powder out of the vessel.

-

-

Completion: Continue stirring until the solid is fully dissolved. Label the final solution container clearly with the chemical name, concentration, date, and your initials.

Storage, Incompatibility, and Waste Management

4.1. Storage Store 2-Amino-2-methylpropanamide hydrochloride in a tightly closed, properly labeled container.[11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[9][11] General laboratory shelving at room temperature is appropriate.[1]

4.2. Incompatible Materials Avoid contact with strong oxidizing agents and strong bases.[12]

-

Rationale: As an amine hydrochloride, this compound is a salt of a weak base and a strong acid. Contact with a strong base can deprotonate the amine, potentially liberating the free amine. Strong oxidizers can react exothermically with amines.

4.3. Disposal Considerations All waste materials, including empty containers, contaminated gloves, and excess chemical, must be disposed of as hazardous chemical waste.[8] Do not dispose of this chemical down the drain.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness and Response

Accidents can happen even in the most well-managed laboratories. A clear, rehearsed emergency plan is essential.

Caption: A decision flowchart for responding to a solid chemical spill.

5.1. First Aid Measures Immediate and correct first aid is critical to mitigating injury from exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[8][13] Seek immediate medical attention. [5] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation develops or persists.[8] |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][8] If respiratory symptoms occur, seek medical attention. |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |

References

- Safety Data Sheet: 2-amino-2-ethylpropanediol. Chemos GmbH&Co.KG.

- 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Loba Chemie.

- 2-Amino-2-methylpropane(75-64-9) Handling and Storage. ChemicalBook.

- 2-Amino-N-methylpropanamide hydrochloride. MySkinRecipes.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH.

- 1-Amino-1-cyclopropyl-2-methylpropan-2-ol Safety D

- SAFETY D

- 2-Amino-2-methylpropanenitrile hydrochloride Safety D

- 2-Amino-2-Methyl-Propan-1-OL MATERIAL SAFETY D

- 2-AMINO-2-METHYLPROPANOL.

- (2S)

- (S)-2-Amino-N-methylpropanamide hydrochloride. Sigma-Aldrich.

- 2-Amino-2-methylpropanamide.

- (2S)-2-amino-N-methylpropanamide hydrochloride.

- Personal Protective Equipment for Use in Handling Hazardous Drugs.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- OSHA Method T-PV2145-01-9203-Ch.

- Handling Hazardous Chemicals In a Lab. ANAB Blog.

- MATERIAL SAFETY DATA SHEET - ADDOC

- 2-Amino-2-methylpropane hydrochloride. Biosynth.

- Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities.

Sources

- 1. 2-Amino-N-methylpropanamide hydrochloride [myskinrecipes.com]

- 2. (2S)-2-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 18595779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pppmag.com [pppmag.com]

- 4. artsci.usu.edu [artsci.usu.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. bpi.bioprocessintl.com [bpi.bioprocessintl.com]

- 7. chemos.de [chemos.de]

- 8. lobachemie.com [lobachemie.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. tri-iso.com [tri-iso.com]

- 11. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Theoretical Investigation of 2-Amino-2-methylpropanamide Hydrochloride: A Keystone Building Block in Medicinal Chemistry

Abstract

2-Amino-2-methylpropanamide hydrochloride is a deceptively simple molecule that serves as a crucial starting material in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including a quaternary carbon center and vicinal amino and amide functionalities, impart specific conformational and electronic properties that are critical to its reactivity and the ultimate bioactivity of its derivatives. This technical guide presents a comprehensive theoretical framework for the in-depth characterization of 2-Amino-2-methylpropanamide hydrochloride at the molecular level. In the absence of extensive experimental data for this specific molecule, we propose a robust computational workflow designed to elucidate its structural, spectroscopic, and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals who wish to gain a deeper, mechanistically-grounded understanding of this important synthetic precursor.

Introduction: The Significance of a Versatile Precursor

2-Amino-2-methylpropanamide hydrochloride is a commercially available organic compound that has found utility as a key intermediate in the synthesis of a range of therapeutic agents. Notably, it has been employed in the development of novel antiepileptic and neuroprotective drugs, as well as inhibitors of the sodium-glucose cotransporter 1 (SGLT1), a target in metabolic diseases.[1] The presence of both a primary amine and a primary amide group provides two reactive centers for further chemical modification, while the gem-dimethyl group introduces significant steric hindrance that can influence the conformational preferences and metabolic stability of the resulting drug candidates.

A thorough understanding of the intrinsic properties of this molecule is paramount for its efficient utilization in synthetic chemistry and for the rational design of new drug molecules. This guide, therefore, outlines a comprehensive theoretical study to predict and analyze the key characteristics of 2-Amino-2-methylpropanamide hydrochloride, providing a foundational understanding for its application in medicinal chemistry.

Physicochemical Properties: A Cursory Overview

While detailed experimental data for 2-Amino-2-methylpropanamide hydrochloride is sparse in the public domain, some fundamental properties can be collated from various sources. The corresponding free base, 2-Amino-2-methylpropanamide, has predicted properties that can serve as a baseline for understanding the hydrochloride salt.

| Property | Value | Source |

| CAS Number | 17704-74-4 | Multiple sources |

| Molecular Formula | C₄H₁₁ClN₂O | Pharmaffiliates |

| Molecular Weight | 138.60 g/mol | Pharmaffiliates |

| Predicted pKa (free base) | 15.99 ± 0.50 | Guidechem |

| Predicted Boiling Point (free base) | 234.7 ± 23.0 °C | ChemicalBook |

| Predicted Density (free base) | 1.030 ± 0.06 g/cm³ | ChemicalBook |

Table 1: Known and Predicted Physicochemical Properties.

A Proposed Theoretical Workflow for In-Depth Characterization

To gain a comprehensive understanding of 2-Amino-2-methylpropanamide hydrochloride, we propose a multi-faceted computational study employing Density Functional Theory (DFT). This approach allows for the accurate prediction of a wide range of molecular properties.

Caption: Proposed DFT-based workflow for the theoretical characterization.

Step-by-Step Protocol: Conformational Analysis

The presence of a gem-dimethyl group adjacent to the amide functionality introduces significant conformational constraints. A thorough conformational analysis is crucial to identify the lowest energy conformers and to understand the rotational barriers, which can impact reactivity.

-